3'-O-Methylorobol is a natural product found in Dalbergia parviflora, Dalbergia lanceolaria, and other organisms with data available.
3'-O-Methylorobol
CAS No.: 36190-95-1
Cat. No.: VC0192009
Molecular Formula: C16H12O6
Molecular Weight: 300.26
* For research use only. Not for human or veterinary use.

CAS No. | 36190-95-1 |
---|---|
Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 |
IUPAC Name | 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 |
SMILES | COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Chemical Identity and Structure
3'-O-Methylorobol belongs to the class of isoflavones, specifically hydroxyisoflavones, where the hydroxy group at position 3' has been replaced by a methoxy group. Chemically, it is derived from orobol, and its structure reflects this relationship. The compound is characterized by the presence of multiple functional groups including hydroxyl and methoxy moieties that contribute to its biological activities .
Chemical Nomenclature and Identification
3'-O-Methylorobol has several synonyms in scientific literature, reflecting its structural characteristics and origin. The compound has been well-characterized with specific identification numbers in various chemical databases.
Table 1: Chemical Identification Data for 3'-O-Methylorobol
Parameter | Information |
---|---|
Primary Name | 3'-O-Methylorobol |
Systematic Name | 5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one |
CAS Registry Number | 36190-95-1 |
Common Synonyms | Orobol-3'-methyl ether, 3''-Methoxyorobol |
ChEBI ID | CHEBI:70032 |
ChEMBL ID | CHEMBL241402 |
Molecular Formula | C₁₆H₁₂O₆ |
PubChem CID | 5319744 |
The compound's identification in multiple databases indicates its significance in chemical research and potential pharmaceutical applications .
Physicochemical Properties
3'-O-Methylorobol possesses distinctive physicochemical properties that influence its biological activities and potential applications in research and medicine.
Table 2: Physicochemical Properties of 3'-O-Methylorobol
Property | Value |
---|---|
Molecular Weight | 300.263 g/mol |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 574.3±50.0 °C at 760 mmHg |
Flash Point | 219.4±23.6 °C |
Physical State | Powder (assumed based on similar compounds) |
LogP | 2.72 |
Polar Surface Area | 100.13 Ų |
These properties, particularly its moderate lipophilicity (LogP value), suggest that 3'-O-Methylorobol has potential for absorption and distribution in biological systems, which may contribute to its pharmacological activities .
Natural Sources and Distribution
3'-O-Methylorobol has been identified in several plant species, highlighting its distribution across different plant families. This natural occurrence suggests evolutionary significance and potential ecological roles for the compound.
Plant Sources
The compound has been isolated from multiple plant species, with confirmed presence in several leguminous plants.
Table 3: Natural Sources of 3'-O-Methylorobol
The predominance of 3'-O-Methylorobol in Fabaceae family plants suggests its potential role in the metabolism and defense mechanisms of leguminous plants .
Pharmacological Activities
Research has revealed significant pharmacological properties of 3'-O-Methylorobol, with particular emphasis on its neuromodulatory and antioxidant effects.
Voltage-Gated Sodium Channel Inhibition
One of the most notable pharmacological activities of 3'-O-Methylorobol is its ability to inhibit voltage-gated sodium channels, particularly Nav1.7. This activity has significant implications for pain and itch modulation.
In detailed electrophysiological studies, 3'-O-Methylorobol demonstrated potent inhibition of Na⁺ currents in various experimental models:
Table 4: Sodium Channel Inhibition Profile of 3'-O-Methylorobol
The compound exerts its effects on Nav1.7 through dual mechanisms:
-
Shifting the half-maximal voltage (V₁/₂) of activation to a depolarizing direction by approximately 6.76 mV
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Shifting the V₁/₂ of inactivation to a hyperpolarizing direction by approximately 16.79 mV
Anti-Itch Properties
Building on its sodium channel inhibitory activity, 3'-O-Methylorobol has demonstrated significant anti-pruritic (anti-itch) effects in experimental models.
When administered intrathecally, 3'-O-Methylorobol significantly attenuated compound 48/80-induced histamine-dependent spontaneous scratching in animal models. Additionally, it reduced the expression level of c-fos in the nuclei of spinal dorsal horn neurons, a marker of neuronal activation associated with pruritus .
Notably, the efficacy of 3'-O-Methylorobol in suppressing histamine-dependent itching was comparable to that of cyproheptadine, a known anti-histamine medication .
Target | Effect | Reference |
---|---|---|
Histamine H₁ receptor | No effect | |
TRPV1 | No effect | |
TRPV3 | No effect | |
TRPV4 | No effect | |
TRPC4 | No effect | |
TRPM8 | No effect |
This selectivity profile suggests that 3'-O-Methylorobol's anti-itch effects are primarily mediated through Nav1.7 inhibition rather than through interaction with histamine receptors or TRP channels that are traditionally associated with itch sensation .
Antioxidant Properties
Beyond its neuromodulatory effects, 3'-O-Methylorobol has demonstrated antioxidant activity. It exhibits moderate antioxidant capacity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, a commonly used method to evaluate antioxidant potential .
The antioxidant properties of 3'-O-Methylorobol are likely related to its chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.
Structure-Activity Relationships
The pharmacological activities of 3'-O-Methylorobol can be attributed to specific structural features of the molecule. The presence of hydroxyl groups at positions 5, 7, and 4', combined with the methoxy group at position 3', creates a specific electronic and steric environment that enables interaction with biological targets such as the Nav1.7 channel.
Related compounds with similar structures but different substitution patterns may exhibit varying degrees of activity. For instance, 7,3'-Di-O-methylorobol, which has an additional methoxy group at position 7, is another natural product found in Sophora japonica L . Comparing the activities of these related compounds could provide valuable insights into structure-activity relationships.
Future Research Directions
The current understanding of 3'-O-Methylorobol points to several promising avenues for future research:
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Structural optimization studies to enhance potency and selectivity for Nav1.7
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Investigation of potential efficacy in various pruritus models, including non-histaminergic itch
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Evaluation of analgesic effects in different pain models
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Assessment of pharmacokinetic properties and bioavailability
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Exploration of potential synergistic effects with other anti-pruritic or analgesic agents
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Further characterization of antioxidant mechanisms and potential applications in oxidative stress-related conditions
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